limontar
Description
Properties
CAS No. |
139202-88-3 |
|---|---|
Molecular Formula |
C6H7F3O2 |
Synonyms |
limontar |
Origin of Product |
United States |
Chemical Identity and Characterization of Succinic Acid and Citric Acid
Molecular Structures and Isomeric Considerations
Succinic Acid: Succinic acid is a four-carbon dicarboxylic acid. Its molecular formula is C₄H₆O₄. The structure consists of two carboxylic acid groups (-COOH) at either end of a two-carbon methylene (B1212753) chain (-CH₂CH₂-).
Citric Acid: Citric acid is a six-carbon tricarboxylic acid. Its molecular formula is C₆H₈O₇. The structure is characterized by a central carbon atom bonded to a hydroxyl group (-OH) and three carboxymethyl groups (-CH₂COOH).
Systematic Nomenclature and Common Chemical Designations
Succinic Acid: The preferred IUPAC name for succinic acid is butanedioic acid. It is also commonly known by its historical name, derived from amber (Latin: succinum), from which it was first isolated.
Citric Acid: The preferred IUPAC name for citric acid is 2-hydroxypropane-1,2,3-tricarboxylic acid. It is widely known by its common name, citric acid, reflecting its abundance in citrus fruits.
Derivatization Chemistry of Carboxylic Acid Functionalities
Both succinic acid and citric acid contain carboxylic acid functional groups, which can undergo a variety of characteristic reactions. These reactions are fundamental in organic synthesis and can lead to the formation of various derivatives.
Common derivatization reactions of carboxylic acids include:
Esterification: Reaction with alcohols to form esters. This can occur at one or both carboxylic acid groups in succinic acid, and at one, two, or all three carboxylic acid groups in citric acid.
Amide Formation: Reaction with amines to form amides.
Acyl Halide Formation: Reaction with halogenating agents (e.g., thionyl chloride) to form acyl chlorides.
Anhydride (B1165640) Formation: Dicarboxylic acids like succinic acid can form cyclic anhydrides upon heating, where a molecule of water is removed between the two carboxylic acid groups. Citric acid can also undergo dehydration reactions, yielding compounds like itaconic acid or aconitic acid.
Reduction: Reduction of the carboxylic acid groups to primary alcohols.
Salt Formation: Reaction with bases to form carboxylate salts.
These reactions allow for the modification of the properties of succinic acid and citric acid and are utilized in the synthesis of various compounds, including polymers, pharmaceuticals, and food additives.
Esterification Reactions and Derivatives
Both succinic acid and citric acid undergo esterification reactions with alcohols to form esters. This reaction typically involves the reaction of a carboxylic acid group with a hydroxyl group of an alcohol, often catalyzed by an acid. Water is removed as a byproduct.
For succinic acid, being a dicarboxylic acid, it can form monoesters and diesters depending on the reaction conditions and the molar ratio of reactants . For example, reaction with ethanol (B145695) can yield monoethyl succinate (B1194679) and diethyl succinate . The esterification of succinic acid is a reversible reaction .
Citric acid, with its three carboxyl groups and one hydroxyl group, can form a variety of esters, including mono-, di-, and triesters . The esterification of citric acid with alcohols like ethanol or butanol can lead to the formation of triethyl citrate (B86180) or tributyl citrate, respectively . These reactions can be catalyzed by acids such as sulfuric acid, p-toluenesulfonic acid, or ion-exchange resins . The reaction can proceed stepwise, forming mono- and diesters before the triester .
Research has investigated the kinetics of these esterification reactions, including both self-catalyzed reactions by the acids themselves and reactions catalyzed by heterogeneous catalysts like ion-exchange resins .
Amidation and Anhydride Formation
Carboxylic acids can react with amines to form amides. This reaction is analogous to esterification, where an amine replaces the alcohol. Succinic acid and citric acid, possessing carboxylic acid groups, can undergo amidation to form succinamides and citramides, respectively.
Succinic acid can readily form a cyclic anhydride, succinic anhydride, upon dehydration . This typically occurs when succinic acid is heated, often in the presence of a dehydrating agent such as acetic anhydride . The reaction involves the intramolecular cyclization of succinic acid, forming a five-membered ring .
Citric acid can also undergo dehydration, but due to its structure, it tends to form aconitic acid and potentially aconitic anhydride under certain conditions, rather than a simple cyclic anhydride like succinic anhydride .
Salt Formation and Metal Complexation
Both succinic acid and citric acid are acids and can react with bases to form salts. Succinic acid, being diprotic, can form both mono- and disalts (e.g., sodium hydrogen succinate and sodium succinate) . Citric acid, being triprotic, can form mono-, di-, and trisalts (e.g., monosodium citrate, disodium (B8443419) citrate, and trisodium (B8492382) citrate) . The type of salt formed depends on the stoichiometry of the reaction with the base and the pH .
Citric acid is particularly known for its ability to form stable complexes with metal cations . This is due to the presence of multiple functional groups (three carboxyl groups and one hydroxyl group) that can act as ligands, allowing for chelation . Citrate can form complexes with a wide range of metal ions, including alkali metals, alkaline earth metals, transition metals, and actinides . The stability of these complexes can be significant due to the chelate effect . Research has explored the formation and properties of citrate complexes with various metals, such as iron, copper, nickel, cadmium, lead, and aluminum .
Chemical Synthesis and Derivatization Pathways of Constituents
Succinic Acid Synthesis Methodologies
The production of succinic acid is achieved through both chemical and biological routes.
Industrial Production Routes
Historically, industrial production of succinic acid has relied on petrochemical processes.
One of the primary industrial methods for succinic acid synthesis involves the catalytic hydrogenation of maleic anhydride (B1165640) or fumaric acid. This process typically utilizes maleic anhydride, which is derived from the oxidation of butane (B89635) or benzene. The hydrogenation reaction converts the double bond in maleic anhydride or fumaric acid to a single bond, yielding succinic anhydride, which is then hydrolyzed to succinic acid.
Various catalysts, including precious metals like palladium and platinum, as well as non-precious metal catalysts such as nickel and copper, are employed in this hydrogenation. The reaction can be carried out in different systems, including gas phase, organic phase, and aqueous solution, with the choice of catalyst and conditions influencing product distribution and yield. For instance, hydrogenation of maleic anhydride in an aqueous solution with a Pd/C catalyst at low pressure and temperature has been reported to yield succinic acid, though side products like maleic acid, fumaric acid, and malic acid can also form depending on the process parameters.
Research has explored the use of different catalysts and conditions to optimize this process. For example, studies have investigated the use of supported nano Pd/AC catalysts for the aqueous-phase synthesis from maleic anhydride, noting the potential for byproduct formation. Another approach involves the catalytic transfer hydrogenation of maleic acid with formic acid in an aqueous phase, which can achieve high succinic acid yields under mild conditions.
Electrochemical synthesis offers an alternative route for the industrial production of succinic acid, often highlighted for its potential to minimize environmental pollution. This method typically involves the electrochemical reduction of maleic acid. Early methods utilized lead cathodes in sulfuric acid solutions, achieving high yields and current efficiency, but faced challenges related to the need for additional purification to remove sulfate (B86663) ions and lead. More recent developments have explored the use of stainless steel cathodes in distilled water or TiO2 film electrodes, demonstrating high reduction yields and current efficiencies under specific conditions.
Despite its advantages in terms of yield and purity, electrochemical synthesis has historically faced drawbacks such as high energy consumption, issues with ionic membrane integrity, and anode consumption, which have presented challenges for large-scale implementation.
Fermentation-based production of succinic acid, also known as bio-succinic acid production, has gained significant attention as a sustainable and environmentally friendly alternative to petrochemical routes. This process utilizes microorganisms, such as bacteria and yeast, to convert renewable feedstocks, like glucose and other sugars derived from biomass, into succinic acid through metabolic pathways.
Several microbial strains, including Actinobacillus succinogenes, Escherichia coli, and Corynebacterium glutamicum, are capable of producing succinic acid through anaerobic fermentation. Actinobacillus succinogenes is considered particularly promising for industrial-scale production due to its ability to ferment a wide range of carbon sources and achieve high succinic acid concentrations and yields.
A key aspect of succinic acid fermentation is the fixation of carbon dioxide, which is consumed during the process, contributing to potential CO2 abatement. The efficiency of fermentation can be influenced by various factors, including the type of carbon and nitrogen sources, pH regulation, and fermentation configuration. Research efforts are focused on optimizing these parameters and developing engineered strains to enhance succinic acid productivity and yield from various biomass sources, including agricultural waste.
Data on succinic acid production via fermentation highlights varying yields and productivities depending on the microorganism and feedstock used.
| Microorganism | Carbon Source | Succinic Acid Concentration (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Source |
| Actinobacillus succinogenes | Glucose + CO2 (Biogas) | - | 0.63 | - | |
| Actinobacillus succinogenes | Sugarcane bagasse hydrolysate | 22.5 | 0.43 | 1.014 | |
| Actinobacillus succinogenes | Sugarcane bagasse hydrolysate | 70.81 | 0.815 | 1.42 | |
| Actinobacillus succinogenes | Glucose (Electro-bioreactor) | Increased by 21-33% | Up to 0.72 | - | |
| Actinobacillus succinogenes | Fibre sludge hydrolysate | 45.4 | 0.77 | 1.16 | |
| Basfia succiniciproducens | Kitchen biowaste hydrolysate + CO2 | - | 0.46 - 0.25 | - | |
| Saccharomyces cerevisiae + Actinobacillus succinogenes (co-culture) | Sugarcane bagasse hydrolysate | 22.1 | - | 0.137* |
*Note: Productivity here refers to Carbon Fixation Rate (CFR).
The market for bio-based succinic acid is projected to grow significantly, driven by its use in biodegradable polymers and other applications.
Electrochemical Synthesis
Laboratory-Scale Synthetic Approaches
Beyond large-scale industrial production, succinic acid can also be synthesized in the laboratory using various methods. These approaches often focus on specific chemical reactions and may be used for research purposes, the preparation of labeled compounds, or exploring novel synthetic routes.
One laboratory method involves the preparation of succinic acid from labeled acetic acids. This can be achieved through different procedures, including those involving oxalacetic acid as an intermediate. Another reported laboratory synthesis involves the oxidation of levulinic acid, a biomass-derived platform chemical, using hydrogen peroxide catalyzed by trifluoroacetic acid. This method is highlighted as a practical, scalable, and metal-free approach under mild conditions.
Other laboratory-scale preparations can involve the reaction of succinic acid with other reagents to form derivatives, such as the reaction with aqueous ammonia (B1221849) to produce succinimide. Research also explores the direct production of succinic acid from tartaric acid through iodine-mediated transfer hydrogenation.
Green Chemistry Principles in Succinic Acid Synthesis
The synthesis of succinic acid is increasingly being evaluated and developed in the context of green chemistry principles. Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances and lower the consumption of nonrenewable resources.
Several aspects of succinic acid synthesis align with green chemistry principles. The shift towards fermentation-based production from renewable biomass feedstocks directly addresses the principle of using renewable raw materials. Utilizing agricultural and forestry waste as feedstocks further enhances the sustainability of bio-succinic acid production.
Efforts are also being made to develop greener chemical synthesis routes. For example, the use of water as a solvent in catalytic hydrogenation of maleic anhydride or maleic acid is a step towards using safer solvents. The development of metal-free catalytic systems for the oxidation of levulinic acid to succinic acid also exemplifies the principle of designing safer chemicals and catalysts. Additionally, exploring solvent-free reaction conditions for the synthesis of other compounds using succinic acid as a catalyst demonstrates its potential role in green synthetic protocols. The inherent nature of fermentation, which often occurs under milder conditions compared to high-temperature and high-pressure chemical processes, also contributes to energy efficiency (Principle 6 of Green Chemistry).
The development of bio-based succinic acid production has been recognized with awards for its contribution to green chemistry by utilizing renewable resources and sequestering CO2.
Citric Acid Synthesis Methodologies
Citric acid (C₆H₈O₇) is a key organic acid widely used in various industries. Its production is primarily achieved through fermentation, although chemical synthesis routes also exist.
Fermentation-Based Industrial Production
Approximately 99% of global citric acid production relies on microbial fermentation processes. The most common microorganism employed is the fungus Aspergillus niger, although species of Candida yeast are also utilized. These microorganisms metabolize various carbohydrate sources, such as molasses, starch-based media, glucose syrup, or hydrolyzed corn starch, to produce citric acid.
Industrial fermentation can be carried out using different techniques:
Submerged Fermentation (SmF): This is the predominant method, accounting for about 80% of world production. In SmF, the microorganisms grow submerged in a liquid culture medium within bioreactors. This technique offers advantages such as higher yields and productivity, along with lower labor costs. Stirred fermenters and tower fermenters are commonly used, with the latter often preferred for its operational advantages. Maintaining a high dissolved oxygen level is crucial in these fermenters.
Surface Fermentation: This older method involves growing the microorganism as a mat on the surface of a liquid medium. While some older plants may still use this method, it is more labor-intensive than submerged fermentation.
Solid-State Fermentation (SSF): This technique utilizes agro-industrial residues as the carbon source. Examples of residues used include sugarcane bagasse, coffee husk, cassava bagasse, and pineapple shells. SSF can be a promising approach for utilizing waste materials.
Factors influencing citric acid production in fermentation include the type and concentration of the carbon source, nitrogen and phosphorus levels, temperature, aeration, and pH. For instance, high sugar concentrations and low pH values (around 2.5–3.5) favor citric acid production by Aspergillus niger. High nitrogen concentration, however, can decrease citric acid yield.
After fermentation, citric acid is typically isolated by precipitating it as calcium citrate (B86180) using calcium hydroxide. Citric acid is then regenerated from the calcium citrate salt by treatment with sulfuric acid.
Laboratory Synthesis Routes
While microbial fermentation is the dominant industrial method, chemical synthesis routes for citric acid have been explored. Historically, citric acid was synthesized from glycerol (B35011) or symmetrical dichloroacetone. Other synthetic routes from various materials have been published, but they have generally not been competitive with microbial methods for large-scale production.
One described chemical route involves starting from isotetralin, which is oxidized to form cyclodeca-1,6-diene-4,9-dione. This dione (B5365651) is then converted into a bis-cyanohydrin derivative, followed by ozonation to yield citric acid or a citrate ester. Another approach involves the synthesis of citric acid from citrus juices through a three-step chemical process: neutralization with NaOH to form trisodium (B8492382) citrate, addition of CaCl₂ solution to produce calcium citrate, and finally acidification with H₂SO₄ to obtain citric acid crystals. This method leverages the natural presence of citric acid in citrus fruits.
Sustainable Synthesis Practices for Citric Acid
Efforts are being made to develop more sustainable methods for citric acid production. Utilizing agro-industrial residues in solid-state fermentation is one such approach, transforming waste into a valuable product. Another promising area is the use of engineered microorganisms, such as cyanobacteria, for the photosynthetic conversion of CO₂ to citric acid. This approach offers potential carbon sequestration benefits. Research is also exploring the use of bioelectrochemical and bioreactor coupling systems to enhance CO₂ fixation in succinic acid production, which shares metabolic pathways with citric acid, highlighting potential for similar applications in citric acid synthesis.
Chemical Modifications and Analog Generation of Succinic and Citric Acids
Citric acid and succinic acid, possessing carboxylic acid and hydroxyl (in citric acid) functional groups, can undergo various chemical modifications to generate analogs and conjugates for diverse applications.
Functionalization of Carbon Backbones
The carbon backbones of citric acid and succinic acid can be functionalized through various chemical reactions. For succinic acid, substituting hydrogen atoms with groups like methyl can alter its heterogeneous reaction mechanisms, influencing the formation of functionalization and fragmentation products. For instance, the presence of methyl groups in 2,3-dimethylsuccinic acid affects the formation of ketone and alcohol functionalization products.
Citric acid can be used to functionalize carbon materials, such as carbon nanotubes, by introducing carboxyl and hydroxyl groups onto their surfaces. This functionalization can improve the solubility of carbon materials in polar solvents and is relevant in applications like catalysis and drug delivery systems. The functionalization often involves treating carbon materials with citric acid, sometimes after initial oxidation with strong acids.
Synthesis of Conjugates and Adducts
Citric acid and succinic acid can be conjugated or form adducts with other molecules, often through reactions involving their carboxylic acid groups.
Citric acid can form adducts with amines, such as the N-terminal amine of proteins like antibodies. This can occur through the formation of a citric acid anhydride intermediate, which then reacts with the amine. The resulting adducts can undergo further cyclization to form imide products. Citric acid has also been used to synthesize conjugates with antibiotics like ciprofloxacin, exploring the influence of the linker on biological activity.
Succinic acid derivatives are used to create prodrugs by attaching them to target drug molecules, typically via ester bonds formed with hydroxyl groups on the drug. This "succinylation" can modify the drug's physical and biological properties, with the succinic acid portion being an endogenous substance and thus considered safe upon cleavage. Succinic acid has also been used to functionalize single-walled carbon nanotubes by reacting succinic acid acyl peroxides with the nanotube sidewalls, adding carboxyethyl groups. These functionalized nanotubes can then be further derivatized, for example, by conversion to acid chlorides and reaction with diamines to form amides.
Data Table: Citric Acid Production Yields from Citrus Juices
| Fruit | Neutralization pH | CaCl₂ Concentration (% w/v) | H₂SO₄ Concentration (M) | Maximum Citric Acid Yield (%) | Citation |
| Orange | 10 | 40.7 | 1.9 | 91.1 | |
| Grape | 10 | 40.7 | 1.9 | 79.8 | |
| Orange | 9-10 | Varied | Varied | 60.1 - 96.3 | |
| Grape | 9-10 | Varied | Varied | 44.1 - 79.53 |
Biochemical Roles and Metabolic Integration of Succinic Acid and Citric Acid
Central Role in the Tricarboxylic Acid (TCA) Cycle (Krebs Cycle)
The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a pivotal metabolic pathway occurring in the mitochondria of aerobic organisms. It serves as the final common route for the oxidation of carbon units derived from carbohydrates, fats, and proteins, releasing energy in the form of ATP, NADH, and FADH₂. Both succinic acid and citric acid are integral components of this cycle.
The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180), a six-carbon molecule. Through a series of enzymatic reactions, citrate is progressively oxidized, releasing carbon dioxide and generating reducing equivalents (NADH and FADH₂) and one molecule of GTP (which is readily converted to ATP) per cycle turn. Succinate (B1194679) is a four-carbon intermediate produced within this cycle.
Succinate Dehydrogenase Activity and Electron Transport Chain Linkage
Succinate is a key intermediate in the TCA cycle, where it is converted to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). This enzyme holds a unique position in cellular respiration as it is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain (ETC).
Within the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate, a reaction that involves the reduction of a FAD cofactor to FADH₂. The electrons from FADH₂ are then transferred through a series of iron-sulfur clusters within the SDHB subunit of the enzyme to ubiquinone (CoQ), reducing it to ubiquinol (B23937) (QH₂). This transfer of electrons links the TCA cycle directly to the ETC at Complex II, contributing to the proton gradient that drives ATP synthesis through oxidative phosphorylation.
Succinate dehydrogenase is a heterotetrameric protein complex located in the inner mitochondrial membrane. It consists of four subunits: SDHA, SDHB, SDHC, and SDHD. SDHA contains the FAD cofactor and the succinate binding site, while SDHB houses the iron-sulfur clusters. SDHC and SDHD are transmembrane subunits that anchor the complex to the inner mitochondrial membrane and provide the ubiquinone binding site.
Citrate Synthase and Aconitase Actions within the Cycle
The TCA cycle commences with the reaction catalyzed by citrate synthase, where acetyl-CoA condenses with oxaloacetate to form citrate. This reaction is highly exergonic and essentially irreversible, playing a significant role in regulating the flux through the cycle.
Following the formation of citrate, the enzyme aconitase (aconitate hydratase) catalyzes the reversible isomerization of citrate to isocitrate, via a cis-aconitate intermediate. Aconitase is an iron-sulfur containing enzyme located in both the mitochondria and cytosol. The mitochondrial aconitase functions within the TCA cycle, preparing the molecule for subsequent oxidative decarboxylation steps. The reaction involves the removal and addition of water, and despite citrate being a symmetric molecule, aconitase acts on it asymmetrically. Aconitase activity can be sensitive to oxidative stress due to the lability of its iron-sulfur cluster.
Anaplerotic and Cataplerotic Reactions Involving Succinate and Citrate
The TCA cycle is considered an amphibolic pathway, meaning it participates in both catabolic (breakdown) and anabolic (synthesis) processes. While the primary catabolic role is the oxidation of acetyl-CoA for energy production, intermediates of the cycle are also drawn off for various biosynthetic pathways. To maintain the levels of these intermediates and ensure the continuous operation of the cycle, anaplerotic reactions are essential. Cataplerotic reactions, conversely, are those that deplete TCA cycle intermediates for biosynthesis or other cellular needs.
Succinate and citrate are involved in both types of reactions. For instance, succinate can be a product of the glyoxylate (B1226380) cycle, an anaplerotic pathway in some organisms that replenishes TCA cycle intermediates. Citrate, on the other hand, can be transported out of the mitochondria into the cytosol, where it is cleaved by ATP citrate lyase to provide acetyl-CoA for fatty acid synthesis, a cataplerotic process.
Anaplerotic reactions involving succinate and citrate precursors help to "fill up" the cycle intermediates. Examples include the carboxylation of pyruvate (B1213749) to oxaloacetate (a precursor to citrate) and the conversion of glutamine to α-ketoglutarate (which is further metabolized in the cycle to succinyl-CoA and then succinate). These reactions are crucial for supporting high rates of ATP production and providing necessary precursors for biosynthesis.
Cataplerotic reactions, such as the withdrawal of α-ketoglutarate for amino acid synthesis or oxaloacetate for gluconeogenesis, necessitate the replenishment provided by anaplerotic pathways to prevent the depletion of the TCA cycle and maintain metabolic balance. The dynamic interplay between anaplerotic and cataplerotic reactions ensures that the TCA cycle can adapt to the changing metabolic demands of the cell.
Involvement in Other Metabolic Pathways
Beyond its central role in the TCA cycle, succinic acid and citric acid are integrated into several other metabolic pathways, highlighting their versatility in cellular metabolism.
Glyoxylate Bypass and Related Processes
The glyoxylate bypass, or glyoxylate shunt, is a metabolic pathway present in plants, bacteria, fungi, and some invertebrates, which serves as an anabolic alternative to the TCA cycle. This pathway allows organisms to synthesize carbohydrates from two-carbon units like acetate (B1210297), bypassing the decarboxylation steps of the TCA cycle where carbon is lost as CO₂.
In the glyoxylate bypass, isocitrate is cleaved by the enzyme isocitrate lyase into succinate and glyoxylate. Succinate then re-enters the TCA cycle and is eventually converted to oxaloacetate. Glyoxylate condenses with another molecule of acetyl-CoA to form malate (B86768), catalyzed by malate synthase. Malate can then be converted to oxaloacetate, effectively allowing for the net production of four-carbon dicarboxylic acids from acetyl-CoA. This is particularly important for organisms growing on acetate or fatty acids as their sole carbon source, as it enables the synthesis of glucose and other macromolecules.
While the glyoxylate bypass itself is generally absent in animals, related processes and the metabolic fate of succinate and citrate connect to other pathways. For example, succinate can be formed through the gamma-aminobutyric acid (GABA) shunt, an alternative route that bypasses part of the TCA cycle and links it to neurotransmitter metabolism.
Fatty Acid Synthesis and Oxidation Linkages
Citrate plays a crucial role in linking carbohydrate metabolism to fatty acid synthesis. When cellular energy levels are high and the TCA cycle activity exceeds the capacity of the ETC, citrate can accumulate in the mitochondria. Citrate can then be transported to the cytosol, where it is cleaved by ATP-citrate lyase to generate acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA is the primary substrate for fatty acid synthesis. Thus, citrate acts as a key signal and precursor for lipogenesis.
Conversely, the breakdown of fatty acids through beta-oxidation produces acetyl-CoA, which enters the TCA cycle. While fatty acid oxidation primarily feeds carbon into the cycle via acetyl-CoA, intermediates of the TCA cycle, including succinate and citrate precursors (like oxaloacetate), are essential for the cycle's operation and thus indirectly involved in facilitating fatty acid oxidation. In some organisms, the glyoxylate cycle, which utilizes acetyl-CoA from fatty acid breakdown, directly produces succinate, further illustrating the link between these pathways.
Amino Acid Metabolism Intersections
The TCA cycle is a critical intersection for the metabolism of carbohydrates, fats, and amino acids . Several amino acids can be converted into intermediates of the citric acid cycle, thereby feeding into central energy metabolism . For instance, glutamate (B1630785) can be converted into α-ketoglutarate, an intermediate that precedes succinyl-CoA in the cycle . Aspartate can be converted into oxaloacetate, which condenses with acetyl-CoA to initiate the cycle . Conversely, intermediates of the TCA cycle, such as α-ketoglutarate and succinic acid, can be utilized in the synthesis of non-essential amino acids . This intricate network of conversions demonstrates a close metabolic relationship between amino acid metabolism and the TCA cycle, where succinate and citrate play significant roles in maintaining metabolic flux and providing biosynthetic precursors.
Mechanisms of Intracellular Transport and Compartmentalization of Organic Acids
Intracellular transport and compartmentalization are essential for regulating the concentration and availability of organic acids like succinate and citrate in different cellular locations, particularly between the cytoplasm and mitochondria where the TCA cycle primarily operates . The mitochondrial inner membrane, which encloses the matrix where the TCA cycle takes place, is impermeable to most polar molecules, necessitating specific transport systems .
Dicarboxylate carriers, such as the mitochondrial dicarboxylate carrier (SLC25A10), facilitate the transport of succinate across the mitochondrial inner membrane, often in exchange for other organic acids like malate or inorganic phosphate (B84403) . Citrate transport across the mitochondrial membrane is mediated by the tricarboxylate carrier, which exchanges citrate for malate . These transporters are crucial for the shuttling of intermediates between the mitochondria and the cytoplasm, supporting processes like gluconeogenesis, fatty acid synthesis, and the urea (B33335) cycle, which utilize TCA cycle intermediates or their derivatives . The transport of these organic acids can be influenced by various factors, including pH and the presence of other ions . Furthermore, succinate can exit the mitochondrial matrix and function in the cytoplasm and extracellular space, acting as a signaling molecule . The succinate receptor (SUCNR1) is a G-protein-coupled receptor that responds to succinate, and its localization can vary within the cell, including the endoplasmic reticulum and plasma membrane .
Enzymatic Regulation and Allosteric Control of Succinate and Citrate Metabolism
The activity of enzymes involved in succinate and citrate metabolism within the TCA cycle is tightly regulated to match cellular energy demands and substrate availability . This regulation occurs through various mechanisms, including allosteric control, where molecules bind to an enzyme at a site other than the active site, affecting its activity .
Citrate synthase, the enzyme that catalyzes the formation of citrate, is a key regulatory point . Its activity is inhibited by high levels of ATP, NADH, and succinyl-CoA, indicating a high energy state and sufficient downstream intermediates . Isocitrate dehydrogenase, which catalyzes the oxidative decarboxylation of isocitrate, is another regulated enzyme; it is activated by ADP and NAD+ (indicators of low energy) and inhibited by ATP and NADH . Alpha-ketoglutarate dehydrogenase, which produces succinyl-CoA, is inhibited by NADH and succinyl-CoA . While succinate dehydrogenase (Complex II) is less directly controlled by allosteric effectors compared to these enzymes, its activity is influenced by the cellular redox state and substrate availability . The accumulation of fumarate can also drive the reverse activity of SDH, increasing succinate generation . High energy charge (high ATP/ADP ratio) can reduce SDH activity, aligning TCA flux with ATP sufficiency .
Table: Key Regulated Enzymes in Succinate and Citrate Metabolism
| Enzyme | Reaction Catalyzed | Key Allosteric Inhibitors | Key Allosteric Activators |
| Citrate Synthase | Acetyl-CoA + Oxaloacetate → Citrate | ATP, NADH, Succinyl-CoA, Citrate | ADP |
| Isocitrate Dehydrogenase | Isocitrate → α-Ketoglutarate | ATP, NADH | ADP, NAD+, Calcium |
| Alpha-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate → Succinyl-CoA | NADH, Succinyl-CoA | AMP, Calcium |
| Succinate Dehydrogenase | Succinate → Fumarate | Oxaloacetate, ATP, NADH | Succinate |
Note: This table summarizes key regulatory interactions based on the provided text and general biochemical knowledge of the TCA cycle. The extent and nature of regulation can vary depending on the organism and cellular context.
Oxidative Stress Regulation at a Molecular Level
Succinate plays an emerging role in regulating oxidative stress at a molecular level . While traditionally viewed solely as a TCA cycle intermediate, succinate can act as a signaling molecule that influences cellular responses to changes in oxygen availability and redox state .
Under conditions of hypoxia or metabolic dysfunction, succinate can accumulate . Elevated levels of succinate can inhibit prolyl hydroxylase domain (PHD) enzymes, which are involved in the degradation of hypoxia-inducible factor-1α (HIF-1α) . Inhibition of PHDs leads to the stabilization of HIF-1α, a transcription factor that promotes the expression of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to low oxygen .
Furthermore, accumulated succinate can contribute to the generation of reactive oxygen species (ROS), particularly through reverse electron transport (RET) at mitochondrial Complex I . SDH (Complex II) transfers electrons from succinate to the ubiquinone pool; if the ubiquinone pool is highly reduced (e.g., due to impaired activity of downstream complexes in the ETC), electrons can be forced back through Complex I, leading to the production of superoxide, a type of ROS . This succinate-driven ROS production can further stabilize HIF-1α and amplify pro-inflammatory signals, highlighting a link between succinate metabolism, oxidative stress, and cellular signaling . Dysregulation of succinate metabolism and the resulting oxidative stress have been implicated in various pathological conditions .
Analytical Methodologies for the Characterization and Quantification of Organic Acid Constituents
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide valuable information about the molecular structure, functional groups, and purity of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Both 1H and 13C NMR provide detailed information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. For organic acids like citric acid and succinic acid, NMR can confirm the presence of characteristic functional groups such as carboxyl groups (-COOH) and methylene (B1212753) (-CH2-) or methine (-CH-) carbons and protons. The chemical shifts and coupling patterns observed in the NMR spectra are unique to each compound and can be used for identification and purity assessment. While specific NMR data for citric acid and succinic acid within the Limontar matrix were not found in the search, standard NMR spectroscopic databases contain characteristic spectra for these individual compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Organic acids exhibit characteristic absorption bands in the IR spectrum due to the stretching and bending vibrations of O-H (carboxyl and hydroxyl, if present), C=O (carboxyl), and C-C bonds. Raman spectroscopy complements IR by providing information about different vibrational modes. These techniques can be used to identify the presence of citric acid and succinic acid by comparing the obtained spectra to reference spectra of the pure compounds. They can also be used to detect impurities if they possess distinct functional groups. Although specific IR or Raman spectra of this compound were not found, general IR spectroscopy principles and examples for other compounds were noted .
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in identification and structural confirmation. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the detection capability of mass spectrometry. These techniques are highly sensitive and selective and are widely used for the identification and quantification of components in complex mixtures.
For organic acids, GC-MS often requires prior derivatization (e.g., esterification) to increase their volatility. LC-MS is particularly useful for less volatile or thermally labile organic acids and can be coupled with various ionization techniques. The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions serve as fingerprints for identification. LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity for targeted analysis and quantification. While the search results mention LC-MS and MS/MS in the context of analyzing various compounds and in general analytical workflows , specific applications for the analysis of citric and succinic acid within this compound using these methods were not detailed.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating the different components in a mixture and quantifying them.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, Refractive Index, Conductivity)
HPLC is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds, including organic acids. The separation is achieved by partitioning the analytes between a stationary phase and a mobile phase. Various stationary phases (e.g., reversed-phase, ion-exchange) and mobile phases (e.g., aqueous buffers with organic modifiers) can be employed depending on the properties of the organic acids being analyzed.
Different detectors can be coupled with HPLC. UV detectors are suitable if the analytes have a chromophore, which is limited for simple saturated organic acids like citric and succinic acid unless they are derivatized. Refractive Index (RI) detectors are universal but less sensitive and incompatible with gradient elution. Conductivity detectors are particularly useful for the detection of ionic species like organic acids, especially when using ion-exchange chromatography or suppressed conductivity methods.
Gas Chromatography (GC) (e.g., after derivatization)
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of organic acids like citric and succinic acid by GC, derivatization is often a necessary step. Organic acids are generally polar and have low volatility, which can lead to poor peak shape and detection sensitivity in GC. Derivatization involves chemically modifying the organic acids to make them more volatile and thermally stable. Common derivatization methods for organic acids include esterification (e.g., formation of methyl or ethyl esters) or silylation (e.g., formation of trimethylsilyl (B98337) derivatives).
Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert carrier gas through a chromatographic column. The separation occurs based on the differential partitioning of the analytes between the stationary phase within the column and the mobile gas phase. Different types of stationary phases are available, and the choice depends on the polarity and nature of the analytes. Following separation, the compounds are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides both separation and structural information, allowing for the identification and quantification of individual organic acids.
Ion Chromatography for Organic Acid Analysis
Ion Chromatography (IC) is a chromatographic technique specifically designed for the separation and determination of ionic and ionizable species, including organic acids. This method is particularly suitable for analyzing organic acids in aqueous samples without the need for derivatization, unlike GC. IC typically employs an ion-exchange stationary phase and an aqueous mobile phase (eluent).
In anion-exchange chromatography, which is commonly used for organic acids, the negatively charged organic acid anions interact with positively charged functional groups on the stationary phase. Separation is achieved by varying the ionic strength or pH of the mobile phase, which affects the equilibrium of the analyte ions between the stationary and mobile phases. Conductivity detection is frequently used in IC for organic acid analysis. To reduce the background conductivity of the eluent and enhance the sensitivity of detection, a suppressor is often employed after the separation column.
IC with suppressed conductivity detection is considered a technique of choice for separating and detecting a wide variety of organic acids with high sensitivity. It can effectively separate organic acids from other components in a sample matrix, such as sugars, which might interfere with other detection methods. Applications of IC for organic acid analysis include their determination in food and beverages, environmental samples, and biological fluids.
While IC is well-suited for the analysis of organic acids like citric and succinic acid, specific research detailing the application of ion chromatography for the quantification of these components in the this compound preparation was not found in the reviewed search results. However, the principles and established methods for organic acid analysis by IC are directly applicable to the constituents of this compound.
Capillary Electrophoresis
Capillary Electrophoresis (CE) is an analytical technique that separates components based on their differential migration in an electric field within a narrow-bore capillary tube. For the analysis of organic acids, CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption.
In CE, the capillary is filled with an electrolyte solution, and a high voltage is applied across the capillary. Charged molecules, such as organic acid anions, migrate towards the electrode of opposite charge. The separation is influenced by the charge-to-size ratio of the analytes and the electroosmotic flow (EOF) of the buffer solution. By controlling the composition and pH of the background electrolyte, the separation selectivity can be optimized for different organic acids.
Detection in CE can be achieved by various methods, including UV-Vis absorbance, fluorescence, or mass spectrometry. UV detection is commonly used for compounds that absorb UV light, which many organic acids do, particularly at lower wavelengths. CE has been applied to the analysis of organic acids in various complex matrices, including medicinal plants and pharmaceutical formulations.
Although CE is a powerful tool for the separation and quantification of organic acids, specific studies detailing its use for analyzing the citric acid and succinic acid content in this compound were not identified in the search results. However, the principles of CE are applicable to the analysis of these organic acids, and method development could be undertaken for this specific application.
Electrochemical Methods for Detection and Quantification
Electrochemical methods measure the electrical properties of an analyte or a solution containing the analyte. These methods are valuable for the detection and quantification of electroactive species or for monitoring reactions that involve changes in ionic concentrations. Organic acids, being ionizable compounds, can be amenable to electrochemical analysis, either directly or indirectly.
Potentiometry (e.g., pH measurements)
For organic acids, potentiometry can be used to monitor acid-base titrations, where the change in pH is measured as a titrant of known concentration is added to a solution of the organic acid. The equivalence point of the titration, where the acid is completely neutralized, is indicated by a significant change in pH. This allows for the determination of the concentration of the organic acid. Ion-selective electrodes can also be employed to directly measure the concentration of specific organic acid anions, although the development of highly selective electrodes for all organic acids can be challenging.
While pH measurements are fundamental in characterizing acidic solutions, and potentiometric titrations are applicable to quantifying acids, specific research on using potentiometry or pH measurements directly for the quantification of citric acid and succinic acid within this compound was not found in the provided search results. However, given that this compound contains organic acids, pH measurement would be relevant for characterizing its acidity, and potentiometric titration could be a viable method for quantifying the total acidity or individual acids if coupled with appropriate separation or selective titration conditions.
Voltammetry and Amperometry
Voltammetry and amperometry are electrochemical techniques that involve measuring the current response as a function of applied potential (voltammetry) or measuring the current at a fixed potential (amperometry). These methods are used to study the electrochemical behavior of analytes and to quantify electroactive species.
While citric acid and succinic acid themselves are not typically considered directly electroactive in the same way as some other organic molecules, electrochemical detection can be coupled with separation techniques like chromatography or electrophoresis. For example, amperometric detection can be used in conjunction with liquid chromatography or ion chromatography for the analysis of certain organic compounds, including some organic acids, often after post-column derivatization to make them electroactive.
Research findings specifically detailing the application of voltammetry or amperometry for the direct detection or quantification of citric acid and succinic acid in this compound were not identified in the search results. However, electrochemical methods, particularly when coupled with separation techniques, offer potential for sensitive detection of organic acids if suitable electrochemical conditions or derivatization procedures are developed.
Classical Titrimetric and Gravimetric Analysis
Classical analytical methods, such as titrimetry and gravimetry, have been historically used for the quantification of substances based on stoichiometric chemical reactions or the mass of a pure substance. These methods are often simpler and less expensive than chromatographic or electrochemical techniques, although they may require larger sample sizes and can be less selective, particularly for complex mixtures.
Titrimetric analysis, or titration, involves reacting the analyte with a precisely measured volume of a reagent of known concentration (the titrant) until the reaction is complete. The endpoint of the titration is typically indicated by a color change (using an indicator) or by an electrochemical measurement (e.g., potentiometry). Acid-base titrations are directly applicable to the quantification of organic acids, which react with a strong base in a stoichiometric manner. By measuring the volume of base required to neutralize the organic acid, the amount of acid in the sample can be calculated. Titrimetry can be used to determine the total acidity of a sample containing multiple organic acids. Selective titrations or prior separation steps may be needed to quantify individual organic acids in a mixture.
Gravimetric analysis involves separating the analyte from the sample matrix, converting it to a pure, weighable form, and then determining its mass. For organic acids, this could involve precipitating the organic acid as an insoluble salt and then weighing the dried precipitate. The mass of the precipitate, combined with the known stoichiometry of the precipitation reaction, allows for the calculation of the amount of organic acid in the original sample. For example, tartaric acid can be determined gravimetrically by precipitation as calcium tartrate.
Sample Preparation Techniques for Organic Acid Analysis (e.g., extraction, derivatization)
"this compound" is a trade name for a pharmaceutical preparation containing a combination of citric acid and succinic acid as its active ingredients . The analysis and quantification of these organic acid constituents necessitate appropriate sample preparation techniques to isolate them from the product matrix and render them suitable for analytical detection. Sample preparation for organic acids typically involves extraction and, depending on the analytical method, derivatization.
Extraction techniques are employed to isolate citric acid and succinic acid from the sample matrix, which in the case of "this compound" is a soluble tablet formulation . Various extraction methods have been applied to organic acids from different matrices, including pharmaceutical preparations, biological samples, and food products . Liquid-liquid extraction (LLE) is a common approach, utilizing solvents or solvent mixtures to partition the organic acids from the sample. For instance, ethanol (B145695) or methanol, sometimes mixed with water, have been used for the extraction of organic acids like citric and succinic acid from sample matrices . Amine-based organic extractants have also been explored for the extraction of citric acid from aqueous solutions, such as fermentation broths . Solid-phase extraction (SPE) is another technique that can be used for the purification and concentration of organic acids from complex samples . The choice of extraction method depends on the sample matrix and the subsequent analytical technique.
Derivatization is often a crucial step in the analysis of organic acids, particularly when using techniques like gas chromatography (GC), as it can improve volatility, thermal stability, and detector response . Carboxylic acids can be derivatized to form more volatile esters or amides . For example, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been applied for the GC analysis of organic acids, including succinic and citric acids . Studies have investigated the effectiveness of different solvents as derivatization media for silylation, with dimethylformamide (DMF) showing favorable results for succinic acid derivatization . The duration of the derivatization reaction can also be a factor, though some studies indicate that for certain silylation reactions, the duration may not significantly affect the derivatization yield .
For high-performance liquid chromatography (HPLC) analysis, derivatization can be performed pre-column to enhance detectability, especially when using UV detection for compounds that lack strong chromophores . One-step pre-column derivatization methods have been developed for the HPLC-UV determination of organic acids, including citric and succinic acids, in matrices like fruit juices . These methods often involve coupling reactions with chromogenic reagents in the presence of coupling agents . For instance, a method using 1-naphthylamine (B1663977) in the presence of N,N′-diisopropylcarbodiimide has been reported for the derivatization of citric and succinic acids for HPLC-UV analysis . Another approach utilized O-(4-nitrobenzil)-N,N'-diisopropylisourea for the derivatization of carboxylic acids, including succinic and citric acids, prior to HPLC/UV analysis .
While derivatization is common, some analytical approaches aim for derivatization-free analysis of organic acids using specific chromatographic columns and detection methods, such as reversed-phase HPLC with indirect UV detection . However, many established methods for comprehensive organic acid analysis, particularly by GC-MS, rely on effective derivatization strategies .
The optimization of sample preparation techniques, including both extraction and derivatization, is critical to ensure accurate and reliable quantification of the organic acid components in "this compound" or any other sample matrix. Factors such as extraction solvent, extraction time, derivatization reagent, reaction conditions (temperature, time), and the presence of matrix effects must be carefully considered and validated.
Theoretical and Computational Chemistry of Succinic and Citric Acids
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in exploring the electronic properties and structures of molecules. For succinic and citric acids, these calculations provide detailed information about their electronic distribution, molecular orbitals, and potential energy surfaces.
Electronic Structure and Molecular Orbital Theory
Studies employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF) with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are commonly used to investigate the electronic structure of succinic and citric acids. These calculations can determine parameters such as bond lengths, bond angles, and charge distributions . Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecules' reactivity and electronic transitions . The energy gap between HOMO and LUMO can be used to estimate chemical hardness and potential reactivity . Molecular electrostatic potential (MEP) maps, derived from quantum chemical calculations, illustrate the charge distribution and can identify potential sites for electrophilic and nucleophilic attack or hydrogen bonding .
Conformational Analysis and Energy Landscapes
Succinic and citric acids exhibit conformational flexibility due to rotations around single bonds. Quantum chemical calculations are crucial for mapping their conformational energy landscapes, identifying stable conformers, and determining the energy barriers between them . For succinic acid, studies have shown that the gauche conformation about the central C2-C3 bond is often the lowest energy conformer in the gas phase . However, the relative stability of conformers can be influenced by factors such as internal hydrogen bonding and the surrounding environment . Conformational analysis helps in understanding the preferred shapes molecules adopt, which is essential for predicting their behavior in different environments and their interactions with other molecules . Energy landscape analysis can also reveal dynamic features and contribute to understanding binding thermodynamics .
Table 1: Relative Energies of Succinic Acid Conformers (Gas Phase)
| Conformer Designation | Relative Energy (kcal/mol) | Computational Method/Basis Set | Citation |
| ZsgsZ (gauche) | 0 | MP2/6-311+G//HF/6-31G* | |
| E-acid with internal H-bond | ~3 | MP2/6-311+G//HF/6-31G* | |
| Twisted | 0 | B3LYP | |
| Planar | 0.07 | B3LYP |
Note: Energies are relative to the lowest energy conformer for the specified method.
Spectroscopic Property Prediction
Quantum chemical calculations are invaluable for predicting spectroscopic properties such as vibrational frequencies (IR and Raman) and NMR chemical shifts . Calculated vibrational spectra can be compared with experimental data to confirm molecular structures and understand the nature of chemical bonds and interactions, including hydrogen bonding . For example, theoretical calculations have been used to interpret the infrared spectra of succinic acid crystals and their isotopic analogs, shedding light on hydrogen bond energies and vibrational coupling . Similarly, DFT calculations have aided in the assignment of vibrational bands in citric acid and its complexes . NMR chemical shifts can also be predicted using methods like Gauge Including Atomic Orbital (GIAO) to further validate theoretical structures against experimental NMR data .
Molecular Dynamics Simulations of Organic Acid Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of how succinic and citric acids interact with their environment over time. These simulations are essential for studying solvation, diffusion, and interactions with more complex systems.
Solvation Effects and Hydrogen Bonding Networks
MD simulations are widely used to investigate the solvation of succinic and citric acids in various solvents, particularly water . These simulations can reveal the structure and dynamics of the hydrogen bonding networks formed between the acid molecules and solvent molecules . Studies have shown that the presence of water can significantly influence the conformational equilibrium of these acids . For instance, succinic acid is computed to be predominantly gauche in water . MD simulations can quantify the extent and strength of hydrogen bonds, providing insights into the solubility and behavior of these acids in solution . The radial distribution functions obtained from MD simulations can describe how solvent density varies around the solute molecule .
Table 2: Hydrogen Bonding in Aqueous Solutions
| System | Interaction Type | Percentage of Total H-bonds (Simulated) | Citation |
| Citric Acid/Water | Citric Acid - Water | ~99% | |
| Citric Acid/Water | Citric Acid - Citric Acid | ~1% | |
| Succinic Acid/Dimethylamine/Water | Succinic Acid - Dimethylamine | Bonding energy 14.2 kcal/mol (anhydrate) |
Note: Specific percentages can vary depending on concentration and simulation conditions.
Interactions with Model Biological Membranes or Protein Binding Sites (non-pharmacological)
While excluding pharmacological applications, computational studies can explore the non-pharmacological interactions of succinic and citric acids with biological systems. MD simulations can be used to model the interactions of these organic acids with model biological membranes to understand their partitioning and diffusion behavior . Furthermore, computational methods, including docking and MD simulations, can investigate the binding of succinic and citric acids to protein binding sites in a non-pharmacological context, such as their roles in metabolic pathways (e.g., the Krebs cycle) or as components in biological processes . These studies can involve analyzing binding poses, interaction energies, and the dynamics of the complex . For example, citric acid is a key intermediate in the Krebs cycle, and computational studies can help understand its interactions with the enzymes involved . Succinic acid derivatives have also been studied for their interactions at oil-water interfaces, relevant to biological membrane models .
Table 3: Examples of Non-Pharmacological Interaction Studies
| System | Computational Method(s) | Focus of Study | Citation |
| Succinic Acid derivatives at oil-water interface | Molecular Dynamics Simulations | Aggregation behavior, interfacial properties, hydrogen bond distribution | |
| Citric Acid | LCP-TDWP approach (electron interaction) | Dissociative electron attachment, transient negative ion formation | |
| Succinic Acid with amines and water clusters | Monte Carlo, DFT | Interactions in atmospheric aerosols, proton transfer | |
| Citric Acid with metal cations | DFT | Formation and stability of metal complexes |
Docking and Molecular Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This allows for the prediction of the strength of the interaction and the key residues involved in binding, providing insights into fundamental binding mechanisms. Both succinic acid and citric acid, as key metabolic intermediates, interact with numerous enzymes and receptors in biological systems.
Succinic acid, a dicarboxylic acid, is a substrate for succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the citric acid cycle and electron transport chain. Docking studies involving succinic acid or its analogs with SDH have been conducted to understand binding modes and inhibitory potential. For instance, studies investigating inhibitors of SDH have utilized molecular docking to explore binding sites and interactions within the enzyme structure. These studies often reveal the importance of hydrogen bonding and hydrophobic interactions in the binding process. Specific residues within the active site of SDH have been identified as crucial for ligand binding stability. Beyond metabolic enzymes, succinic acid has also been investigated for its interactions with other proteins, such as serine and cysteine proteases, where docking studies helped reveal binding at active sites and interactions with catalytic residues. Molecular docking and simulation studies have also been employed to understand the binding mechanism of succinic acid with enzymes like phospholipase A2.
Citric acid, a tricarboxylic acid, is a substrate for citrate (B86180) synthase, the enzyme that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate at the beginning of the citric acid cycle. Molecular docking studies involving citrate synthase have explored its interactions with various molecules, including potential inhibitors. These studies aim to understand how different ligands bind to the enzyme's active site and the resulting binding energies. For example, docking has been used to study the interaction of citrate synthase with inhibitors like hesperidin, revealing strong binding affinities. Docking has also been applied to investigate the binding of other molecules, such as trehalose, to citrate synthase, highlighting hydrogen bond interactions with specific residues. Studies have also utilized computational docking to predict the binding energies of molecules like NADH to mutant citrate synthase structures, correlating these predictions with experimental binding affinities. Furthermore, citric acid's interaction with other proteins like membrane-bound polyphenol oxidases has been studied using molecular docking to understand inhibitory effects and binding mechanisms, identifying hydrogen bonds and ionic contacts as key interactions.
These docking studies provide valuable theoretical insights into the molecular recognition of succinic acid and citric acid by their target proteins, detailing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) and the specific amino acid residues involved in the binding interface.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. QSAR modeling, a key area within cheminformatics, seeks to establish a relationship between the structural or molecular properties of a set of compounds and their biological or chemical activity. This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors. While QSAR is often applied to predict biological outcomes, it can also be used to model purely theoretical chemical activities or properties based on structure.
Citric acid and its related compounds have also been subjected to cheminformatics analysis and QSAR modeling. Studies have utilized cheminformatics to explore structure-function relationships for compounds, including citric acid, in various applications, such as their role as chemical admixtures. QSAR models have been developed to correlate the structural features of citric acid and similar compounds with their theoretical chemical properties or activities in these specific applications. Cheminformatics approaches, including the use of molecular descriptors and machine learning techniques, are instrumental in building these QSAR models, allowing for the prediction of theoretical activities based on chemical structure. While research often focuses on biological activities, the underlying principles and methods of QSAR can be applied to model any quantifiable chemical property or theoretical activity influenced by molecular structure.
Cheminformatics and QSAR modeling provide powerful theoretical frameworks for understanding how the structural characteristics of succinic acid and citric acid influence their potential interactions and activities, enabling the prediction of properties based purely on their chemical structures and calculated descriptors.
Industrial and Non Biological Chemical Applications of Constituent Organic Acids
Succinic Acid in Polymer and Resin Manufacturing
Succinic acid is a four-carbon dicarboxylic acid that serves as a crucial building block in the production of various polymers and resins . Its dicarboxylic structure allows it to participate in polymerization reactions, forming ester linkages.
Production of Biodegradable Polymers (e.g., polybutylene succinate)
Succinic acid is a key monomer in the synthesis of biodegradable polymers, such as polybutylene succinate (B1194679) (PBS) . PBS is an aliphatic polyester (B1180765) gaining attention as an environmentally friendly alternative to conventional plastics due to its biodegradability and balanced properties . The synthesis of PBS typically involves the condensation reaction between succinic acid and 1,4-butanediol (B3395766) . Both petroleum-based and bio-based routes exist for the production of these monomers, with bio-based succinic acid being commercially available . Research highlights the potential for producing PBS from 100% bio-based monomers . PBS finds applications in packaging, agriculture, textiles, and automotive industries .
Use as a Building Block for Specialty Chemicals
Beyond biodegradable polymers, succinic acid acts as a versatile platform chemical and building block for the synthesis of a wide array of commodity and specialty chemicals . It can be converted into various industrially important intermediates, including 1,4-butanediol (BDO), gamma-butyrolactone (B3396035) (GBL), and tetrahydrofuran (B95107) (THF) . BDO, derived from succinic acid, is extensively used in the automotive and electronics sectors for producing components like connectors, insulators, and reinforcing beams . Succinic acid derivatives are also utilized in the production of solvents, surfactants, adhesives, and textile chemicals . The potential of bio-based succinic acid as a renewable building block for displacing petrochemical-derived chemicals is a significant area of focus .
Citric Acid in Industrial Processes
Citric acid is a weak organic acid widely used in numerous industrial applications due to its acidity, chelating properties, and buffering capacity .
Chelating Agent in Industrial Cleaning and Water Treatment
Citric acid functions effectively as a chelating agent, forming complexes with metal ions . This property is particularly valuable in industrial cleaning and water treatment processes. In water treatment, citric acid can bind with metal ions like calcium, magnesium, iron, and copper, preventing the formation of scale deposits and reducing staining or discoloration . It is used to remove mineral scale deposits from surfaces and equipment, improving their efficiency . Citric acid is also used as a cleaning agent to remove organic deposits and biofilms in water systems . Its chelating ability enhances the performance of detergents and soaps by softening water and preventing the formation of insoluble residues .
pH Adjustment and Buffering in Chemical Formulations
Citric acid is commonly employed for pH adjustment and buffering in various chemical formulations . Its acidic nature allows it to lower the pH of solutions, and its buffering capacity helps maintain a stable pH range . This is crucial in many industrial processes and product formulations to ensure stability, effectiveness, and desired chemical reactions . Citric acid is used to adjust the pH of water in various applications . It is also a preferred chelating agent in some non-alkaline formulations to reduce and maintain a near-neutral pH .
Role as a Preservative and Antioxidant in Non-Food/Non-Pharmaceutical Contexts
Beyond food and pharmaceutical applications, citric acid serves as a preservative and antioxidant in other industrial contexts . Its ability to chelate metal ions helps prevent metal-catalyzed oxidation, thereby extending the shelf life of certain products . Citric acid can also inhibit the growth of microorganisms, contributing to its preservative function in non-food and non-pharmaceutical formulations . For example, it is used in cosmetics and personal care products to preserve them and prevent the growth of mold, bacteria, or fungus .
Applications in Detergent and Surfactant Formulations
Succinic acid derivatives are also utilized in the production of surfactants and detergents, where they serve as emulsifiers, wetting agents, and dispersants in various cleaning products and industrial formulations . Novel surfactants based on derivatives of substituted succinic acids, such as substituted di-amides or amide esters of alkenyl succinic acids, have been developed for use in domestic detergents, including heavy-duty laundry liquids . These succinic acid derivatives can offer characteristics like biodegradability, high water solubility, and excellent detergent properties. Succinic acid itself is recognized as a good surfactant and a component in detergents and soaps . The increasing interest in bio-succinic acid from renewable resources highlights its potential as a platform chemical for the detergent/surfactant market.
Role in Material Science and Engineering
Citric acid and succinic acid contribute to material science and engineering through their chemical reactivity and ability to form polymers and complexes.
Citric acid's multi-carboxyl structure allows it to function as a compatibilizer, cross-linking agent, plasticizer, and hydrolyzing agent for various polysaccharides, including starch, cellulose, and chitosan. The cross-linking reaction occurs through esterification between the carboxyl groups of citric acid and the hydroxyl groups of polysaccharides, leading to the formation of mono-, di-, and triesters. This property is leveraged in applications such as textile finishing treatments, where citric acid can act as a chemical fixing agent to improve properties like wrinkle resistance and low shrinkage. Citric acid can also be used in the passivation of stainless steel as an alternative to nitric acid . Furthermore, citric acid can be used as a retarder and cement dispersant in cementing applications.
Succinic acid is a crucial precursor and intermediate in the synthesis of a variety of polymers and resins . It is used in the production of polyesters and is a component of some alkyd resins. Notably, succinic acid serves as a base for certain biodegradable polymers, such as polybutylene succinate (PBS) and polyurethanes, which are of interest in various industries including packaging, textiles, and automotive . Bio-succinic acid, produced from renewable biomass, is seen as a sustainable alternative to petrochemical-based succinic acid for the production of these polymers. Succinic acid is also used in the formulation of adhesives and sealants, contributing to improved adhesion and durability . In textile processing, succinic acid can be employed to prevent shrinkage and improve dyeability .
Environmental Applications (e.g., bioremediation, metal sequestration)
Both citric acid and succinic acid demonstrate utility in environmental applications, particularly in the areas of metal sequestration and bioremediation.
Citric acid is an effective chelating agent for heavy metals such as lead, cadmium, mercury, iron, copper, nickel, and zinc, facilitating their removal from contaminated water and soil sources. It forms soluble metal-citrate complexes, which can enhance the extraction of metals from solid wastes. This chelating property is applied in wastewater treatment to promote the precipitation and removal of heavy metals. In soil remediation, citric acid can enhance the breakdown of pollutants and improve soil health by increasing the activity of microbial populations. Citric acid can optimize the pH of soil or water, creating favorable conditions for microbial activity and enhancing the biodegradation of pollutants like polycyclic aromatic hydrocarbons (PAHs) by improving their desorption and increasing microbial enzymatic activities. Citric acid's biodegradability makes it an environmentally friendly alternative to some synthetic chemicals used in water treatment and remediation. Studies have shown that citric acid can significantly increase the accumulation of metals like nickel and copper in plants, suggesting its potential to assist in phytoremediation.
Q & A
How can I formulate a focused research question to investigate limontar's biochemical mechanisms?
Use the PICOT framework to structure your question: define the Population/Problem (e.g., specific cell lines or biological systems), Intervention (this compound dosage or exposure), Comparison (control groups or alternative compounds), Outcome (measurable effects like enzyme inhibition), and Timeframe (duration of exposure). Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For methodological rigor, avoid vague terms and anchor the question in gaps identified through literature reviews .
Q. What experimental design considerations are critical for studying this compound's physicochemical properties?
Clearly describe sample preparation, instrumentation (e.g., HPLC, NMR), and control variables (temperature, pH). Use validated data collection tools (e.g., calibrated spectrometers) and document commercial product details (brand, manufacturer) to ensure reproducibility . Include pilot studies to optimize protocols and minimize confounding factors .
How do I select appropriate data collection tools (e.g., questionnaires, Likert scales) for this compound toxicity surveys?
For human studies, use structured questionnaires with closed-ended questions (e.g., Likert scales) to quantify symptoms or perceptions. Pre-test the tool with a small cohort to assess clarity and reliability. Reference established scales (e.g., WHO toxicity criteria) and cite their validation processes . For non-human studies, specify assays (e.g., MTT for cell viability) and equipment calibration methods .
Q. What are best practices for structuring the methodology section in a this compound study?
Organize the section into subsections: Study Design (experimental vs. observational), Materials (this compound source, purity), Procedures (step-by-step protocols), and Data Analysis (statistical tests like ANOVA or regression). Avoid duplicating information in tables/figures unless critical for interpretation. Provide supplementary files for extended datasets .
Advanced Research Questions
Q. How can I resolve contradictions in this compound's reported efficacy across studies?
Conduct sensitivity analyses to assess outlier impacts and use triangulation (e.g., combining spectroscopic, chromatographic, and computational data) to validate findings. Critically evaluate methodological differences (e.g., solvent choices, assay conditions) and contextualize results within prior literature . For meta-analyses, incorporate grey literature (e.g., technical reports) using LLM-assisted searches to reduce bias .
Q. What strategies ensure reproducibility in this compound synthesis protocols?
Document reaction conditions (catalyst, temperature), purification steps, and characterization data (e.g., NMR peaks, melting points) in the main text. For multi-step syntheses, submit detailed procedures to repositories like Zenodo. Cross-validate results with independent labs and reference spectral libraries .
Q. How do I design a systematic review of this compound's therapeutic potential using the PICOT framework?
Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and search databases (PubMed, Scopus) with Boolean terms like "(this compound) AND (antioxidant OR cytotoxicity)". Use PRISMA guidelines for transparency and assess study quality via tools like ROBINS-I. Highlight heterogeneity in dosing or outcome metrics .
Q. What ethical approvals are required for this compound clinical trials, and how are they integrated into study design?
Obtain institutional review board (IRB) approval and document informed consent processes, including risks/benefits disclosure. For vulnerable populations, include additional safeguards. Use templates for consent forms with comprehension-check questions (e.g., "Describe the study's purpose in your own words") .
Q. How can LLMs enhance data gathering for this compound meta-analyses?
Train LLMs to extract data from non-traditional sources (e.g., conference abstracts, preprints) and categorize findings by theme (e.g., pharmacokinetics, adverse effects). Validate outputs against manual curation and address biases via sensitivity testing .
Q. What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?
Apply nonlinear regression models (e.g., Hill equation) or machine learning algorithms (random forests) to identify threshold effects. Use survival analysis for time-dependent outcomes and Bayesian methods to incorporate prior data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
